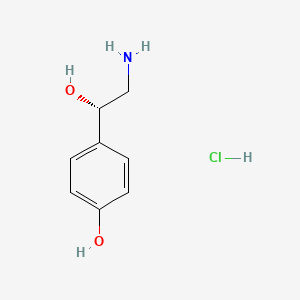![molecular formula C23H30Cl2N2O5S B1655881 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide CAS No. 440648-02-2](/img/structure/B1655881.png)
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, diethoxyethyl, and methylphenylsulfonyl groups attached to a beta-alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride under controlled conditions.
Preparation of 2,2-diethoxyethylamine: This involves the reaction of diethyl ether with ethylamine.
Synthesis of 4-methylphenylsulfonyl chloride: This can be synthesized by sulfonation of toluene followed by chlorination.
Coupling reactions: The final compound is formed by coupling these intermediates with beta-alanine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-dimethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-alpha-alaninamide
Uniqueness
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
440648-02-2 |
|---|---|
Fórmula molecular |
C23H30Cl2N2O5S |
Peso molecular |
517.5 |
Nombre IUPAC |
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide |
InChI |
InChI=1S/C23H30Cl2N2O5S/c1-4-31-23(32-5-2)15-26-22(28)13-14-27(16-19-20(24)7-6-8-21(19)25)33(29,30)18-11-9-17(3)10-12-18/h6-12,23H,4-5,13-16H2,1-3H3,(H,26,28) |
Clave InChI |
OUSBAJZOSJEKAC-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
SMILES canónico |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)


![3'-(4-Chlorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B1655808.png)
![4-[(4E)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1655809.png)
![2-(3-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1655810.png)




![[4-(3-Oxobutyl)phenyl] pyridine-3-carboxylate](/img/structure/B1655821.png)
